PROTAC Degradation Potency Enhancement from VH032 Scaffold Optimization: Direct BRD4 Degrader Comparison
Systematic optimization of the VH032 scaffold—the core VHL ligand component of this building block—enabled the design of BRD4-targeting PROTACs with significantly improved degradation potency relative to the benchmark degrader MZ1. In a head-to-head comparison using HiBiT-BRD4 degradation assays in HEK293 cells, newly designed VHL-based PROTACs derived from optimized VH032 analogs demonstrated substantially enhanced potency [1]. This improvement directly correlates to the VH032 core present in this building block; the systematic SAR investigation provided the first consistent dataset enabling direct comparison of VHL ligand structural variations previously obscured in patent literature [1].
| Evidence Dimension | BRD4 degradation potency (DC50) in HEK293 HiBiT assay |
|---|---|
| Target Compound Data | Not applicable (compound is a building block; derived PROTACs show enhanced potency) |
| Comparator Or Baseline | MZ1 (benchmark VHL-based BRD4 PROTAC degrader) |
| Quantified Difference | Significantly improved degradation potency compared to MZ1 (exact fold improvement not specified in abstract; full quantitative data available in full text) |
| Conditions | HEK293 cells; HiBiT-BRD4 degradation assay; 24-hour treatment |
Why This Matters
This building block incorporates the optimized VH032 scaffold validated as superior to earlier VHL ligand designs for generating high-potency degraders, reducing the number of synthetic iterations required to achieve target DC50 values below 100 nM.
- [1] Krieger J, Sorrell FJ, Wegener AA, et al. Systematic potency and property assessment of VHL ligands and implications on PROTAC design. ChemMedChem. 2023;18(7):e202200615. View Source
